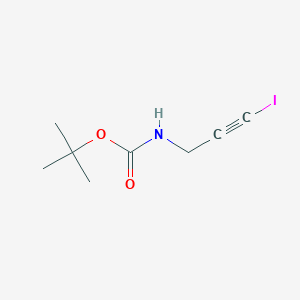
tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate: is a chemical compound that belongs to the carbamate family It is characterized by the presence of a tert-butyl group, an iodine atom, and a prop-2-yn-1-yl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) as a protecting group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and a base such as DMAP (4-dimethylaminopyridine) to facilitate the reaction . The process can be carried out under mild conditions, making it suitable for the synthesis of multifunctional targets.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or heat.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection Reactions: Strong acids like TFA or heat.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating the interactions of carbamates with enzymes and other biomolecules.
Medicine: In medicine, this compound may have potential applications as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity . The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (1-iodopropan-2-yl)carbamate: A similar compound with a different substitution pattern on the propyl group.
tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: Another carbamate derivative with an indole group attached.
Uniqueness: tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate is unique due to the presence of the iodine atom and the prop-2-yn-1-yl group. These structural features confer distinct reactivity and potential applications compared to other carbamate derivatives. The iodine atom, in particular, allows for versatile substitution reactions, making this compound valuable in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl N-(3-iodoprop-2-ynyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO2/c1-8(2,3)12-7(11)10-6-4-5-9/h6H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLXZPUXDVVUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-1-[(3R,4R)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-amine](/img/structure/B8138186.png)
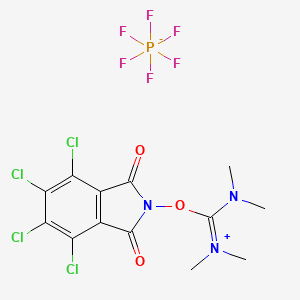
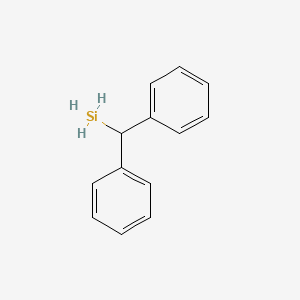
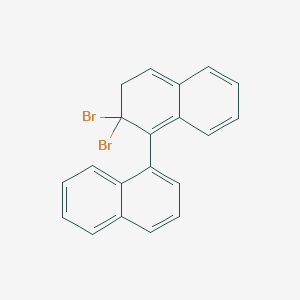
![(2S,3S)-4-anthracen-9-yl-2-[(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole](/img/structure/B8138212.png)
![(2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole](/img/structure/B8138228.png)
![(2R,3R)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole](/img/structure/B8138229.png)
![10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8138232.png)
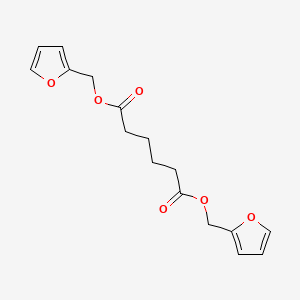
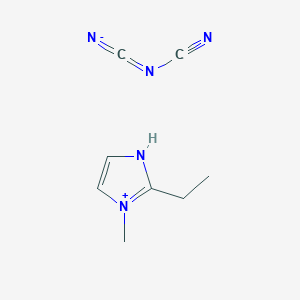
![trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B8138261.png)
![(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B8138262.png)
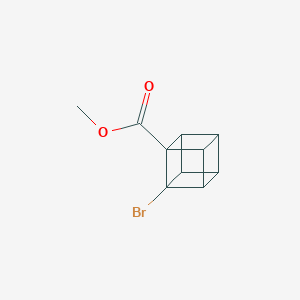
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8138284.png)
